molecular formula C13H8ClFO2 B2354995 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde CAS No. 338393-57-0

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

Cat. No.: B2354995
CAS No.: 338393-57-0
M. Wt: 250.65
InChI Key: WUTZVNSXFOPKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is widely used in scientific research, particularly in:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde can be compared with similar compounds such as:

    2-(4-Chlorophenoxy)benzenecarbaldehyde: Lacks the fluorine atom, which may affect its reactivity and interactions.

    2-(4-Fluorophenoxy)benzenecarbaldehyde: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2-(4-Bromophenoxy)benzenecarbaldehyde:

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTZVNSXFOPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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